molecular formula C7H5Cl2FMg B6333969 3-Chloro-4-fluorobenzylmagnesium chloride CAS No. 1114400-77-9

3-Chloro-4-fluorobenzylmagnesium chloride

Cat. No.: B6333969
CAS No.: 1114400-77-9
M. Wt: 203.32 g/mol
InChI Key: QKPXBIJNGSQZGU-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorobenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The molecular formula of this compound is C7H5Cl2FMg, and it has a molecular weight of 203.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluorobenzylmagnesium chloride can be synthesized through the reaction of 3-chloro-4-fluorobenzyl chloride with magnesium metal in the presence of anhydrous ether as a solvent. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_5\text{ClF} + \text{Mg} \rightarrow \text{C}_7\text{H}_5\text{ClFMgCl} ]

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity. The process may also involve the use of automated systems for the addition of reagents and the removal of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Temperature: Reactions are often carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

3-Chloro-4-fluorobenzylmagnesium chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Chloro-4-fluorobenzylmagnesium chloride exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The molecular targets are typically carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.

    Methylmagnesium Chloride: Used for nucleophilic addition reactions.

    Ethylmagnesium Bromide: Commonly used in organic synthesis.

Uniqueness

3-Chloro-4-fluorobenzylmagnesium chloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .

Properties

IUPAC Name

magnesium;2-chloro-1-fluoro-4-methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.ClH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPXBIJNGSQZGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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